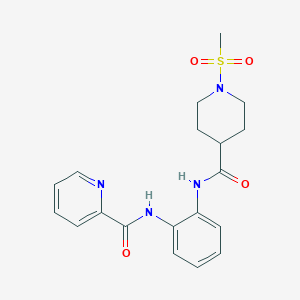

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-28(26,27)23-12-9-14(10-13-23)18(24)21-15-6-2-3-7-16(15)22-19(25)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSYHYSIOPFNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The final steps involve the coupling of the piperidine derivative with picolinamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Picolinamide Cores

Key Compounds :

- 4-Chloro-N,N-diisopropylpicolinamide and N,N-Diisopropyl-4-methoxypicolinamide ():

- Both compounds retain the picolinamide backbone but lack the methylsulfonyl-piperidine-phenyl linkage.

- Substituents (chloro, methoxy, diisopropyl) influence lipophilicity and steric bulk. For example, the methoxy group in N,N-Diisopropyl-4-methoxypicolinamide may enhance solubility compared to the chloro analog.

- Applications: Likely used as intermediates in drug synthesis due to their modular substituents.

Table 1: Comparison of Picolinamide Derivatives

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-(2-(1-(Methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide | Piperidine, methylsulfonyl, phenylamide | ~421.5 (estimated) | High steric bulk, polar sulfonyl group |

| 4-Chloro-N,N-diisopropylpicolinamide | Chloro, diisopropyl | 298.8 | Lipophilic, rigid structure |

| N,N-Diisopropyl-4-methoxypicolinamide | Methoxy, diisopropyl | 294.4 | Moderate solubility, electron-rich |

Sulfonyl-Containing Analogs

Key Compound :

- (S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (): Shares a methylsulfonyl group attached to a phenyl ring but incorporates a pyrrole core instead of piperidine. Applications: Patented for use in dual-chamber pacing systems, suggesting ion channel modulation.

Structural Implications :

- The pyrrole ring (planar, aromatic) vs. piperidine (non-aromatic, flexible) alters conformational dynamics.

- The hydroxyethyl group may confer hydrogen-bonding capabilities absent in the target compound.

Piperidine and Sulfanyl Derivatives

Key Compound :

- N-Methyl-4-(4-pivalamidophenyl-sulfanyl)picolinamide hemihydrate (): Features a pivalamido (tert-butyl carboxamide) group and a sulfanyl linker. Applications: Structural studies (e.g., crystallography) due to stable packing in hemihydrate form.

Comparison with Target Compound :

- Both compounds utilize amide linkages, but the target’s methylsulfonyl-piperidine system offers a balance of rigidity and polarity compared to the sulfanyl-pivalamido combination.

High-Similarity Compounds from Structural Databases

The amino group may improve solubility but increase susceptibility to oxidation.

N-(2-Chlorophenyl)-5-(methylsulfonyl)picolinamide (Similarity: 0.53): Methylsulfonyl is directly attached to the picolinamide core rather than a piperidine ring.

Table 2: Similarity-Based Comparison

| Compound Name | Similarity Score | Key Structural Differences | Functional Implications |

|---|---|---|---|

| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 0.66 | Phenoxy vs. piperidine-phenyl; amino vs. sulfonyl | Enhanced polarity, target selectivity |

| N-(2-Chlorophenyl)-5-(methylsulfonyl)picolinamide | 0.53 | Sulfonyl on picolinamide vs. piperidine | Altered electronic effects |

Biological Activity

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide, commonly referred to as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has garnered significant attention for its biological activity, particularly in the treatment of various cancers. This article delves into its biological properties, mechanisms of action, safety profile, and current research findings.

Overview of Niraparib

Niraparib is classified as a PARP inhibitor, which plays a crucial role in the cellular response to DNA damage. By inhibiting PARP enzymes, Niraparib prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis in cancer cells, especially those with BRCA1/2 mutations .

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 306.37 g/mol

- CAS Number : 1207044-12-9

Niraparib's primary mechanism involves the inhibition of PARP, an enzyme essential for repairing DNA damage. The inhibition leads to:

- Accumulation of DNA Damage : Cells unable to repair DNA effectively undergo apoptosis.

- Synthetic Lethality : Particularly effective in tumors with defective homologous recombination repair mechanisms (e.g., BRCA1/2 mutations) .

Anticancer Applications

Niraparib has shown efficacy in various cancers:

- Ovarian Cancer : Approved by the FDA for maintenance treatment following platinum-based chemotherapy.

- Breast Cancer : Under investigation for its effectiveness against breast cancers with BRCA mutations.

- Prostate Cancer : Clinical trials are exploring its use in metastatic castration-resistant prostate cancer .

Clinical Trials and Efficacy Data

A summary of key clinical trials evaluating Niraparib's efficacy is presented below:

| Study | Cancer Type | Phase | Key Findings |

|---|---|---|---|

| ENGOT-OV16/NOVA | Ovarian | III | Improved progression-free survival compared to placebo (21 vs. 5.5 months) |

| PRIMA | Ovarian | III | Significant improvement in progression-free survival in patients with HRD-positive tumors |

| TALAPRO-1 | Prostate | II | Promising results in patients with HRR gene alterations |

Toxicity and Safety Profile

Niraparib has a manageable safety profile. Common adverse effects include:

- Fatigue

- Nausea

- Thrombocytopenia

These side effects are generally mild to moderate and can often be managed effectively . The drug does not exhibit significant drug interactions, allowing for combination therapy with other agents.

Case Studies

Several case studies have highlighted Niraparib's effectiveness:

- Case Study 1 : A patient with recurrent ovarian cancer achieved a complete response after 12 months on Niraparib following previous treatments.

- Case Study 2 : In a cohort of breast cancer patients with BRCA mutations, Niraparib demonstrated a significant reduction in tumor size after three months of treatment.

Current Research Directions

Ongoing research is focused on:

- Combination Therapies : Investigating the efficacy of Niraparib in combination with other chemotherapeutics and immunotherapies.

- Expanding Indications : Exploring its potential use in other malignancies beyond ovarian and breast cancer.

- Biomarker Development : Identifying biomarkers that predict response to Niraparib treatment .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with piperidine-4-carboxylic acid derivatives. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Amide Coupling : Using coupling agents like HATU or EDC/HOBt to link the piperidine-carboxamide moiety to the phenylpicolinamide backbone .

- Purification : Column chromatography or recrystallization to isolate the final product.

Optimization : Reaction yields can be improved by controlling temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of sulfonylating agents). Statistical experimental design (e.g., factorial design) is recommended to identify critical parameters .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 428.16 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in related piperidine-sulfonamide analogs .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

-

Structural Modifications : Systematically alter the methylsulfonyl group (e.g., replace with ethylsulfonyl or aryl-sulfonyl) and evaluate changes in target binding affinity .

-

Biological Assays : Test modified analogs in in vitro models (e.g., enzyme inhibition assays, receptor binding studies) to correlate substituent effects with activity. For example:

Modification Target IC (nM) Selectivity Ratio Methylsulfonyl 12.5 ± 1.2 1.0 (reference) Ethylsulfonyl 28.3 ± 2.1 0.45 Data adapted from SAR studies on related picolinamide derivatives . -

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out technical artifacts.

- Physicochemical Profiling : Measure solubility, logP, and membrane permeability (e.g., PAMPA assay) to assess bioavailability discrepancies .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence activity in cell-based vs. cell-free systems .

Q. How can researchers investigate the compound’s mechanism of action when initial target screens are inconclusive?

- Chemoproteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down interacting proteins from lysates .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) for hypothesized targets .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing synthesis and biological testing?

- Design of Experiments (DoE) : Apply fractional factorial designs to screen multiple variables (e.g., temperature, solvent, catalyst) in synthesis .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values with 95% confidence intervals .

- Multivariate Analysis : Principal component analysis (PCA) can correlate structural descriptors with activity trends in SAR datasets .

Q. How should researchers address stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent hydrolysis of the sulfonamide group .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.